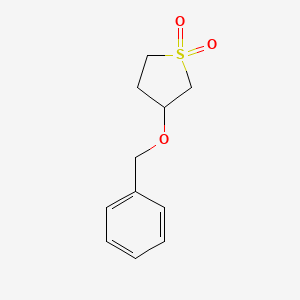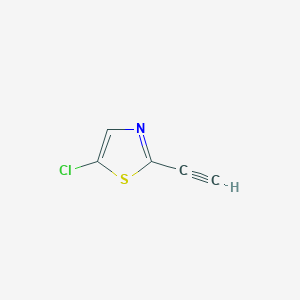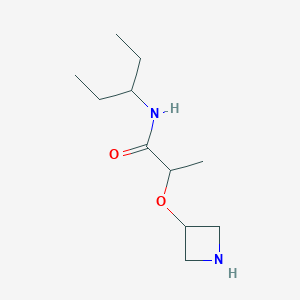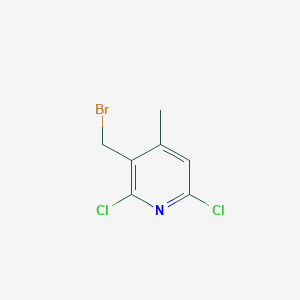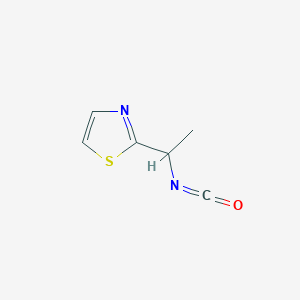
2-(1-Isocyanatoethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that belongs to the class of isocyanates and thiazoles It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)-1,3-thiazole typically involves the reaction of 2-(1-aminoethyl)-1,3-thiazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-(1-aminoethyl)-1,3-thiazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled release of phosgene during the reaction. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Electrophiles: React with the thiazole ring in substitution reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-(1-Isocyanatoethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings, where its isocyanate group can react with various nucleophiles to form durable materials.
Mécanisme D'action
The mechanism of action of 2-(1-Isocyanatoethyl)-1,3-thiazole primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The thiazole ring may also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Isocyanatoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a thiazole ring.
1-Isocyanatoethylbenzene: Contains a benzene ring instead of a thiazole ring.
2-Isocyanatoethyl methacrylate: Contains a methacrylate group instead of a thiazole ring.
Uniqueness
2-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of both an isocyanate group and a thiazole ring. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6N2OS |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-3,5H,1H3 |
Clé InChI |
NXSSCXBTINNPIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CS1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

 ketone](/img/structure/B13618087.png)
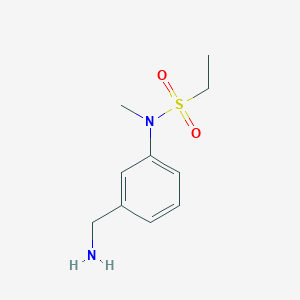
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

